molecular formula C22H30N2O3S B2665945 2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954081-50-6

2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No.: B2665945
CAS No.: 954081-50-6
M. Wt: 402.55
InChI Key: PNDIBTUISQMODF-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This particular compound features a morpholine ring substituted with a phenyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-(2-phenylmorpholino)butylamine. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the morpholine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Similar in structure but lacks the morpholine ring and phenyl group.

    N-ethylbenzenesulfonamide: Another related compound with different alkyl substitution.

    Sulfanilamide: A simpler sulfonamide used as an antibiotic.

Uniqueness

2,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to its complex structure, which includes both a morpholine ring and a phenyl group

Biological Activity

2,5-Dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide compound with a complex structure featuring both a sulfonyl group and a morpholine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is 2,5-dimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide, with the molecular formula C22H30N2O3SC_{22}H_{30}N_{2}O_{3}S. Its structure includes a sulfonamide moiety that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with various biomolecules, influencing their function. Moreover, the morpholine ring enhances its interaction with receptors and enzymes, potentially modulating their activity.

Enzyme Inhibition

Research indicates that sulfonamides can act as inhibitors of certain enzymes, particularly carbonic anhydrases (CAs). The inhibition of CA IX has been associated with anti-proliferative effects in cancer cells. The compound's structure suggests it may similarly inhibit CA activity, leading to alterations in tumor cell metabolism and growth.

Anticancer Properties

In vitro studies have demonstrated that derivatives of sulfonamides exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and other cancer types. These studies highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the inhibitory effects of related compounds on CA IX, revealing that some derivatives exhibited nanomolar potency against this target. This suggests that this compound may possess similar or enhanced inhibitory effects .
  • Cytotoxicity Assays : In a series of cytotoxicity assays against human cancer cell lines (e.g., MCF-7, U-937), compounds structurally related to this compound exhibited IC50 values ranging from 0.12 to 15.63 µM, indicating significant anticancer activity .
  • Apoptosis Induction : Flow cytometry analyses have shown that several sulfonamide derivatives induce apoptosis in cancer cells in a dose-dependent manner. This effect is crucial for therapeutic applications as it suggests that these compounds can trigger programmed cell death in malignant cells .

Data Table: Summary of Biological Activities

Activity Type Tested Cell Lines IC50 Values (µM) Mechanism
Enzyme InhibitionCA IXNanomolar rangeCompetitive inhibition
CytotoxicityMCF-70.12 - 15.63Induction of apoptosis
CytotoxicityU-937Similar rangeInduction of apoptosis

Properties

IUPAC Name

2,5-dimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-18-10-11-19(2)22(16-18)28(25,26)23-12-6-7-13-24-14-15-27-21(17-24)20-8-4-3-5-9-20/h3-5,8-11,16,21,23H,6-7,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDIBTUISQMODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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